molecular formula C11H12ClN3O B12051035 2-Chloro-N-(1-ethyl-1h-benzimidazol-2-yl)acetamide

2-Chloro-N-(1-ethyl-1h-benzimidazol-2-yl)acetamide

Katalognummer: B12051035
Molekulargewicht: 237.68 g/mol
InChI-Schlüssel: KNGMBCVMOGEHKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-(1-ethyl-1h-benzimidazol-2-yl)acetamide is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological and pharmacological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-ethyl-1h-benzimidazol-2-yl)acetamide typically involves the condensation of 1-ethyl-1H-benzimidazole with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the synthesis.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents like dichloromethane or acetonitrile can also enhance the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(1-ethyl-1h-benzimidazol-2-yl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding benzimidazole derivative and acetic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution: Formation of N-substituted benzimidazole derivatives.

    Oxidation: Formation of oxidized benzimidazole products.

    Reduction: Formation of reduced benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-(1-ethyl-1h-benzimidazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(1-ethyl-1h-benzimidazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This inhibition can result in the disruption of cellular processes and ultimately lead to cell death, making it a potential anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.

    1-Methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines: Exhibits antibacterial and cytotoxicity activity.

    3-Chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenyl azetidin-2-one: Known for its antimicrobial properties.

Uniqueness

2-Chloro-N-(1-ethyl-1h-benzimidazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H12ClN3O

Molekulargewicht

237.68 g/mol

IUPAC-Name

2-chloro-N-(1-ethylbenzimidazol-2-yl)acetamide

InChI

InChI=1S/C11H12ClN3O/c1-2-15-9-6-4-3-5-8(9)13-11(15)14-10(16)7-12/h3-6H,2,7H2,1H3,(H,13,14,16)

InChI-Schlüssel

KNGMBCVMOGEHKM-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.